molecular formula C8H8BrFO B135417 4-(Bromomethyl)-1-fluoro-2-methoxybenzene CAS No. 141080-73-1

4-(Bromomethyl)-1-fluoro-2-methoxybenzene

Cat. No. B135417
M. Wt: 219.05 g/mol
InChI Key: XRLJROQMXLOJFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bromomethyl)-1-fluoro-2-methoxybenzene is a halogenated aromatic compound that has been studied for its potential use in various chemical syntheses. It contains bromine, fluorine, and methoxy functional groups attached to a benzene ring, which can be involved in different chemical reactions due to the presence of these reactive substituents .

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, 1,4-bis(bromomethyl)-2-fluorobenzene was synthesized from p-xylene through a multi-step process involving nitration, reduction, diazotization, and bromination, achieving an overall yield of 30% . Similarly, 1,2-bis(bromomethyl)-4-fluorobenzene was prepared from 3,4-dimethylbenzenamine via diazotization and bromination, with the reaction conditions optimized for better yields . These methods provide insights into the possible synthetic routes that could be adapted for the synthesis of 4-(Bromomethyl)-1-fluoro-2-methoxybenzene.

Molecular Structure Analysis

The molecular structure of related brominated compounds has been characterized using techniques such as GC-MS and NMR . For example, the structure of 1-(dibromomethyl)-4-methoxy-2-methylbenzene was confirmed through radical bromination of 4-methoxy-1,2-dimethylbenzene, with the bromine atoms forming weak intermolecular interactions with the oxygen atom of neighboring molecules . These studies suggest that the molecular structure of 4-(Bromomethyl)-1-fluoro-2-methoxybenzene would likely exhibit similar characteristics, with potential for intermolecular interactions due to the halogen atoms.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives have been investigated using various spectroscopic methods. For example, the FT-IR and FT-Raman spectra of 1-bromo-3-fluorobenzene were recorded and analyzed using DFT calculations, providing insights into the vibrational frequencies and molecular geometry10. Such studies are essential for understanding the behavior of 4-(Bromomethyl)-1-fluoro-2-methoxybenzene under different conditions and could help predict its reactivity and stability.

Scientific Research Applications

Synthesis of Block Copolymers

  • Scientific Field: Polymer Chemistry
  • Application Summary: This compound is used in the synthesis of poly (styrene-b-methyl methacrylate) block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene .
  • Method of Application: For this purpose, 4-bromomethyl benzoyl chloride was obtained using 4-methylbenzoyl chloride and N-bromosuccinimide. The primary parameters, such as concentration and time that affect the reaction, were evaluated .
  • Results: The products were characterized by FT-IR, 1 H-NMR, GPC, and TGA. The multi-instruments studies of the obtained block copolymers show that the copolymers easily formed as a result of RAFT. Mn,GPC values of the copolymers were between 24,900 g.mol −1 and 74,100 g.mol −1 .

Synthesis of Rigid, Non-chiral Analogues

  • Scientific Field: Organic Chemistry
  • Application Summary: This compound is used in the synthesis of 7-azabicyclo [2.2.1]heptane-1,4-dicarboxylic acid, a rigid analogue of 2-aminoadipic acid.
  • Method of Application: The specific methods of application or experimental procedures were not detailed in the source.
  • Results: The results showcase the potential of bromomethylated azabicycloheptanes in creating rigid, non-chiral analogues of biologically relevant compounds.

Bromomethylation of Thiols

  • Scientific Field: Organic Chemistry
  • Application Summary: This compound is used in the bromomethylation of thiols, enabling bromomethyl sulfides as useful building blocks .
  • Method of Application: The preparation of 22 structurally diverse α-bromomethyl sulfides illustrates the chemo-tolerant applicability while bromo-lithium exchange and functionalization sequences, free radical reductions, and additions of the title compounds demonstrate their synthetic utility .
  • Results: The reactivity scope of bromomethyl thiol derivatives remains largely unexplored, despite a potentially broader synthetic range (e.g. for the generation of organometallics by metal–halogen exchange) .

Synthesis of Eprosartan

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: This compound acts as an intermediate in the synthesis of eprosartan, which is used as an antihypertensive agent .
  • Method of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The results showcase the potential of this compound in the synthesis of eprosartan .

Preparation of Photosensitizers

  • Scientific Field: Photodynamic Therapy
  • Application Summary: This compound is used in the preparation of 5,10,15,20-tetra (m-hydroxyphenyl)chlorin (temoporfin), which is a second generation photosensitizer .
  • Method of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The results showcase the potential of this compound in the preparation of photosensitizers .

Fabrication of Benzene-Linked Porous Polymers

  • Scientific Field: Materials Science
  • Application Summary: This compound is used in the fabrication of benzene rings containing porous polymer materials (B-PPMs) via a facile condensation reaction of two inexpensive monomers, namely tetraphenylsilane and 1,4-bis (bromomethyl)benzene .
  • Method of Application: The B-PPMs are verified to have accessible surface areas, large pore volumes, and appreciate pore sizes via a series of characterizations .
  • Results: The B-PPM-2 exhibits the best CO2 adsorption amount of 67 cm3·g−1 at 273 K and 1 bar, while the CO2/N2 selectivity can reach 64.5 and 51.9 at 273 K and 298 K, respectively .

Synthesis of Bromopyrenes

  • Scientific Field: Organic Chemistry
  • Application Summary: This compound is used in the synthesis of bromopyrenes, which are significant in synthetic chemistry, materials science, and environmental studies .
  • Method of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The results showcase the potential of this compound in the synthesis of bromopyrenes .

Safety And Hazards

4-(Bromomethyl)-1-fluoro-2-methoxybenzene is considered hazardous. It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest .

properties

IUPAC Name

4-(bromomethyl)-1-fluoro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLJROQMXLOJFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00591988
Record name 4-(Bromomethyl)-1-fluoro-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)-1-fluoro-2-methoxybenzene

CAS RN

141080-73-1
Record name 4-(Bromomethyl)-1-fluoro-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-3-methoxybenzyl bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

41.7 g (297.54 mmol) of 2-fluoro-5-methylanisole is refluxed overnight with 59.9 g (327.48 mmol) of N-bromosuccinimide and 145 mg of benzoyl peroxide in 945 ml of carbon tetrachloride. The reaction mixture is filtered through a glass-fiber filter, and after the solvent is spun off, the residue (72.85 g>100%) is incorporated in crude form into the next stage.
Quantity
41.7 g
Type
reactant
Reaction Step One
Quantity
59.9 g
Type
reactant
Reaction Step One
Quantity
145 mg
Type
reactant
Reaction Step One
Quantity
945 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Bromomethyl)-1-fluoro-2-methoxybenzene
Reactant of Route 2
Reactant of Route 2
4-(Bromomethyl)-1-fluoro-2-methoxybenzene
Reactant of Route 3
Reactant of Route 3
4-(Bromomethyl)-1-fluoro-2-methoxybenzene
Reactant of Route 4
Reactant of Route 4
4-(Bromomethyl)-1-fluoro-2-methoxybenzene
Reactant of Route 5
4-(Bromomethyl)-1-fluoro-2-methoxybenzene
Reactant of Route 6
Reactant of Route 6
4-(Bromomethyl)-1-fluoro-2-methoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.